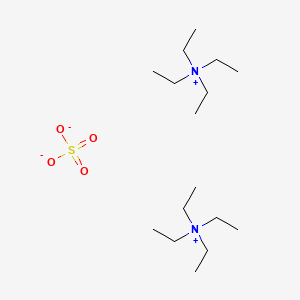

Tetraethylammonium sulphate

描述

Tetraethylammonium sulphate (TEAS), with the molecular formula C₁₆H₄₀N₂O₄S and molecular weight 356.565 g/mol (CAS: 2604-85-5), is a quaternary ammonium salt characterized by two tetraethylammonium cations paired with a sulphate anion . It is highly soluble in water and serves critical roles in:

- Analytical Chemistry: As an ion-pair reagent in high-performance liquid chromatography (HPLC) to enhance separation efficiency .

- Organic Synthesis: As a phase-transfer catalyst in oxidation and coupling reactions, improving selectivity and reaction rates .

- Biological Studies: While less common than its bromide or chloride counterparts, TEAS has been explored for its ionic properties in modulating electrochemical gradients .

属性

CAS 编号 |

2604-85-5 |

|---|---|

分子式 |

C8H20NO4S- |

分子量 |

226.32 g/mol |

IUPAC 名称 |

tetraethylazanium;sulfate |

InChI |

InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI 键 |

CREVBWLEPKAZBH-UHFFFAOYSA-L |

SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-] |

规范 SMILES |

CC[N+](CC)(CC)CC.[O-]S(=O)(=O)[O-] |

其他CAS编号 |

2604-85-5 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Tetraethylammonium sulphate can be synthesized through the reaction of tetraethylammonium hydroxide with sulphuric acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting tetraethylammonium chloride with sodium sulphate in an aqueous medium. The reaction mixture is then filtered to remove sodium chloride, and the this compound is obtained by evaporating the water.

Types of Reactions:

Oxidation: this compound does not readily undergo oxidation due to the stability of the tetraethylammonium cation.

Reduction: Similarly, it is resistant to reduction.

Substitution: The compound can undergo substitution reactions where the tetraethylammonium cation is replaced by other cations in the presence of suitable reagents.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve the use of strong acids or bases to facilitate the exchange of cations.

Major Products:

- The major products of substitution reactions involving this compound are other quaternary ammonium salts.

科学研究应用

Tetraethylammonium sulphate is widely used in scientific research due to its ability to block potassium channels. This property makes it valuable in the study of ion channel function in biological systems. Additionally, it is used as a phase-transfer catalyst in organic synthesis and as an electrolyte in electrochemical applications.

Applications in Various Fields:

Chemistry: Used as a phase-transfer catalyst and in the synthesis of other quaternary ammonium compounds.

Biology: Employed in the study of ion channels and membrane transport processes.

Medicine: Investigated for its potential therapeutic effects, although its use is limited due to toxicity.

Industry: Utilized in electrochemical applications and as a template for the synthesis of zeolites.

作用机制

Tetraethylammonium sulphate exerts its effects primarily by blocking potassium channels. The tetraethylammonium cation binds to the pore of the potassium channel, preventing the flow of potassium ions. This action disrupts the normal function of the channel, making it a useful tool in the study of ion channel physiology.

Molecular Targets and Pathways:

Potassium Channels: The primary target of this compound.

Pathways: Inhibition of potassium channels affects various physiological processes, including nerve signal transmission and muscle contraction.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts TEAS with structurally related quaternary ammonium salts:

Key Observations :

- Cation Size: Larger cations (e.g., tetrabutylammonium in TBAPF₆) reduce water solubility but enhance compatibility with organic solvents, making them suitable for non-a electrochemical applications .

- Anion Effects: Sulphate’s divalent charge (vs. monovalent bromide or chloride) increases ionic strength, making TEAS effective in ion-pair chromatography .

Thermal Stability

Economic and Handling Considerations

- Cost : TEAS is more expensive than TEAB or TEACl due to lower commercial demand.

- Safety : Sulphate salts are less corrosive than bromide or chloride salts, simplifying storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。